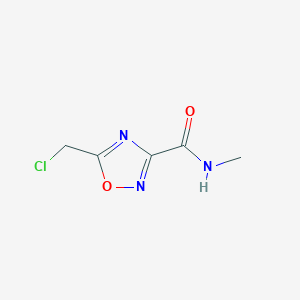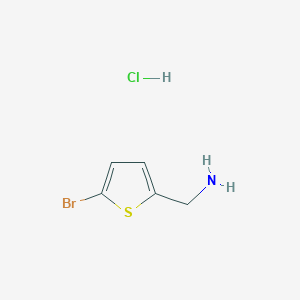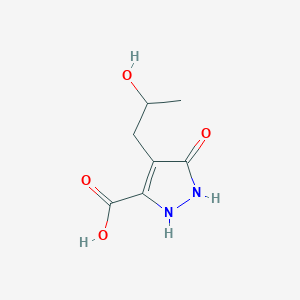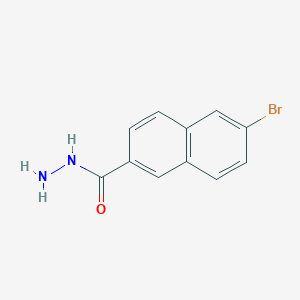
(4-Bromo-6-chloropyridin-3-yl)boronic acid
説明
“(4-Bromo-6-chloropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C5H4BBrClNO2 . It has a molecular weight of 236.26 g/mol . The compound is also known by other names such as 4-Bromo-6-chloropyridine-3-boronic acid and 4-Bromo-2-chloropyridine-5-boronic acid .
Molecular Structure Analysis
The InChI string for “this compound” is InChI=1S/C5H4BBrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H . This provides a standard way to encode the compound’s molecular structure. The compound’s canonical SMILES string is B(C1=CN=C(C=C1Br)Cl)(O)O .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 236.25900 g/mol and a density of 1.9g/cm3 . Its boiling point is 390ºC at 760 mmHg . The compound has a topological polar surface area of 53.4 Ų .科学的研究の応用
Suzuki-Miyaura Reactions
- Arylation and Optimization : Arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with aryl/heteroaryl boronic acids using Pd(0) catalysts was optimized for good yields. Electron-rich boronic acids succeeded in producing good yields of products. The synthesized compounds were not found to be potent non-linear optical materials based on their hyperpolarizability values (Malik et al., 2020).
Metallocene Activation
- Complexes with Nitrogen-containing Compounds : Tris(pentafluorophenyl)boron reacts with nitrogen-containing compounds, including pyridines, leading to B-N coordination adducts. This reaction is useful for the activation of di-methyl group 4 complexes, which catalyze olefin polymerization (Focante et al., 2006).
Pharmaceutical Applications
- API-based Synthesis : In the pharmaceutical industry, boronic acid and esters, including derivatives of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, play an important role in API-based synthesis through palladium-catalyzed Suzuki–Miyaura borylation reactions. These compounds are incorporated into potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Organic Reactions and Molecular Recognition
- Aza-Michael Additions : Boronic acids, including 3-borono-BINOL, are used as chiral boronic acid catalysts in aza-Michael additions to quinone imine ketals. This leads to the formation of densely functionalized cyclohexanes (Hashimoto et al., 2015).
Spectroscopic Investigations
- Structural Properties : The structural properties of 6-Bromo-3-Pyridinyl Boronic acid were investigated using various spectroscopic methods, revealing insights into its molecular structure and vibrations (Dikmen & Alver, 2015).
Catalysts for Esterification
- N-alkyl-4-boronopyridinium Halides : These compounds, as compared to boric acid, are more effective catalysts for the esterification of alpha-hydroxycarboxylic acids in excess alcohol. They also can be used as heterogeneous catalysts (Maki et al., 2005).
Electronic Communication and Binding Cooperativity
- Diborylated Bithiophenes : These compounds show electronic communication between boron centers and cooperativity effects in the binding of pyridine. This research contributes to the understanding of the electronic properties of organoboranes (Sundararaman et al., 2006).
Synthesis of Heteroarylpyridines
- Suzuki Cross-Coupling Reactions : Various pyridylboronic acids synthesized through directed ortho-metalation reactions were used in Suzuki–Miyaura cross-coupling reactions to produce highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).
Safety and Hazards
将来の方向性
Boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that “(4-Bromo-6-chloropyridin-3-yl)boronic acid” and similar compounds could have promising applications in the development of new drugs .
特性
IUPAC Name |
(4-bromo-6-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWCFEIUOQWFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657313 | |
| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-85-0 | |
| Record name | B-(4-Bromo-6-chloro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)
![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)


![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)


![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)

![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)